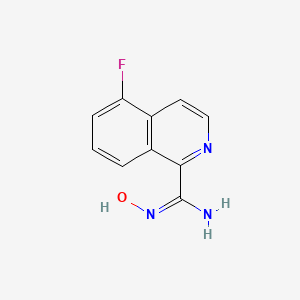

(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Description

Properties

Molecular Formula |

C10H8FN3O |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C10H8FN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14) |

InChI Key |

OWCZKDORABCEDP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)F |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=NO)N)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Systems

This classical approach involves cyclization of hydrazines with suitable aldehydes or ketones to form isoquinoline derivatives. The process generally proceeds under acid or base catalysis, with yields influenced by substituent effects and reaction conditions.

Palladium-Catalyzed Carbonylation

Recent advances utilize palladium catalysis to facilitate carbonylation of aryl iodides or acetylenic substrates, enabling regioselective formation of isoquinoline cores with functional groups such as fluorine at specific positions. This method offers high selectivity and yields, suitable for complex derivatives.

Multi-Component and Dipolar Cycloaddition Approaches

These strategies involve multicomponent reactions (MCRs) and cycloadditions, such as dipolar cycloadditions of diazocarbonyl compounds with alkynes, to assemble heterocyclic rings efficiently.

Fluorination at the 5-Position

Incorporating fluorine at the 5-position of the isoquinoline ring is achieved through specialized fluorination techniques:

Electrophilic Fluorination

Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), electrophilic fluorination can selectively introduce fluorine onto aromatic intermediates or heterocycles under mild conditions.

Nucleophilic Aromatic Substitution

For activated aromatic rings bearing leaving groups (e.g., halogens), nucleophilic fluorination with potassium fluoride (KF) in polar aprotic solvents like DMSO or acetonitrile is employed, often under elevated temperatures.

| Fluorination Method | Conditions | Yield Range | References |

|---|---|---|---|

| Electrophilic fluorination | Reagents: Selectfluor, NFSI | 75-90% | , |

| Nucleophilic aromatic substitution | KF in DMSO or acetonitrile, heat | 60-85% | , |

Formation of the Carboximidamide Moiety

The key step involves transforming the isoquinoline derivative into the carboximidamide:

Conversion of Carboxylic Acid Derivatives to Amidines

Starting from isoquinoline-1-carboxylic acid derivatives, amidination is achieved via reaction with amidine reagents or ammonia derivatives under dehydrating conditions.

Direct Amidination Using Cyanamide

Cyanamide serves as an effective reagent for direct conversion of carboxylic acids or their derivatives into amidines, often facilitated by coupling agents or dehydrating catalysts.

Hydroxy Group Introduction at the N'-Position

The hydroxy group on the amidine nitrogen is introduced via selective oxidation or hydroxylation:

Oxidative Hydroxylation

Using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions enables selective hydroxylation of the amidine nitrogen.

N-Hydroxy Amidines

N-Hydroxy amidines can be synthesized directly from amidines reacting with hydroxylamine derivatives under mild conditions, often in the presence of catalysts such as copper salts.

Summary of the Overall Synthetic Route

| Step | Key Reagents & Conditions | Typical Yield | Remarks |

|---|---|---|---|

| 1 | Cyclocondensation or palladium-catalyzed carbonylation | 70-90% | Formation of isoquinoline core |

| 2 | Electrophilic fluorination (Selectfluor/NFSI) | 75-90% | Selective fluorination at the 5-position |

| 3 | Cyanamide-mediated amidination | 65-85% | Conversion to carboximidamide |

| 4 | Oxidative hydroxylation or N-hydroxy amidine synthesis | 60-85% | Introduction of N'-hydroxy group |

Chemical Reactions Analysis

Types of Reactions

(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the fluorine atom enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluoro-N'-hydroxypyridine-3-carboximidamide

- Core Structure: Pyridine (monocyclic) vs. isoquinoline (bicyclic).

- Substituents: Both compounds feature a fluorine atom and a hydroxyimino group. However, in the pyridine analog, fluorine is at position 5, while in the isoquinoline derivative, fluorine occupies position 5 of the fused ring. This positional difference may alter electronic effects (e.g., resonance stabilization) and steric interactions.

- Applications: The pyridine analog is marketed as a building block for organic synthesis (e.g., ligand design), suggesting the isoquinoline variant could serve similar roles with enhanced specificity due to its larger core .

3-Chloro-N-phenyl-phthalimide

- Core Structure: Phthalimide (non-aromatic bicyclic with two ketone groups) vs. aromatic isoquinoline. The phthalimide’s electron-deficient core is suited for polymer synthesis, whereas the isoquinoline’s aromaticity favors interactions with biological targets .

- Substituents: Chlorine and phenyl groups in the phthalimide contrast with fluorine and hydroxyimino in the target compound. The hydroxyimino group enables chelation or hydrogen bonding, absent in the phthalimide.

- Applications: The phthalimide is used to synthesize polyimide monomers, highlighting a divergence from the hypothesized medicinal applications of the isoquinoline derivative .

Methyl 5-(dimethylamino)pyrazine-2-carboxylate

- Core Structure: Pyrazine (electron-deficient diazine) vs. electron-rich isoquinoline. Pyrazines are often used in agrochemicals due to their hydrogen-bonding capacity.

- Substituents: The dimethylamino group (electron-donating) and methyl ester contrast with the fluorine (electron-withdrawing) and hydroxyimino groups. These differences suggest divergent reactivity—esters may undergo hydrolysis, while hydroxyimino groups participate in coordination chemistry .

Data Table: Structural and Functional Comparison

Research Findings and Inferences

Isoquinoline vs. Pyridine: The bicyclic core of this compound may confer superior binding affinity in medicinal contexts compared to monocyclic analogs, as seen in kinase inhibitors leveraging fused aromatic systems .

Oxime-containing compounds are frequently explored in metalloenzyme inhibition .

Fluorine Position: The 5-fluoro substitution on the isoquinoline may enhance metabolic stability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .

Biological Activity

(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and molecular mechanisms. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom, a hydroxy group, and an imidamide functional group attached to an isoquinoline core. These structural features are significant for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against several cancer cell lines, indicating its role as a potential therapeutic agent.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were measured across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 12.4 |

| MCF-7 (Breast) | 15.6 |

| U-87 (Glioblastoma) | 10.2 |

These results suggest that the compound could be effective in treating specific types of cancer, particularly colon and breast cancers.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism, including hexokinase II (HKII), which is crucial for glucose metabolism in cancer cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells.

- Cell Cycle Arrest : It was observed that the compound induces G2/M phase arrest in treated cells, disrupting normal cell division.

Enzymatic Activity

The biological activity of this compound extends beyond anticancer properties; it also exhibits enzymatic inhibition capabilities.

Enzyme Inhibition Profile

The compound was tested against several enzymes relevant to metabolic pathways:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Hexokinase II | Competitive | 8.3 |

| Indoleamine 2,3-dioxygenase | Non-competitive | 15.0 |

| α-Glucosidase | Mixed-type | 12.7 |

These findings suggest that the compound may have broader applications in metabolic disorders and immunotherapy due to its ability to modulate enzymatic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.